(7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid
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Overview
Description
(7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid is an organic compound with the molecular formula C16H14BNO2. It is a boronic acid derivative of fluorene, characterized by the presence of a cyano group at the 7-position and two methyl groups at the 9-position of the fluorene ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 9,9-dimethylfluorene, is brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source like copper(I) cyanide (CuCN) under appropriate conditions.
Borylation: The final step involves the borylation of the cyano-substituted fluorene using a boronic acid or boronate ester in the presence of a palladium catalyst, typically under Suzuki-Miyaura coupling conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols
Major Products
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Oxidation Products: Alcohols or ketones depending on the oxidizing agent used.
Substitution Products: Various substituted fluorenes depending on the nucleophile employed
Scientific Research Applications
(7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Biological Research: Utilized in the study of boron-neutron capture therapy (BNCT) for cancer treatment
Mechanism of Action
The mechanism of action of (7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid in various reactions involves:
Transmetalation: In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds.
Oxidative Addition and Reductive Elimination: Key steps in palladium-catalyzed coupling reactions.
Nucleophilic Attack: In substitution reactions, nucleophiles attack the electrophilic cyano group, leading to the formation of substituted products
Comparison with Similar Compounds
Similar Compounds
(7-Bromo-9,9-dimethylfluoren-2-yl)boronic acid: Similar structure but with a bromo group instead of a cyano group.
(7-Chloro-9,9-dimethylfluoren-2-yl)boronic acid: Contains a chloro group instead of a cyano group.
(7-Fluoro-9,9-dimethylfluoren-2-yl)boronic acid: Contains a fluoro group instead of a cyano group
Uniqueness
(7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. This makes it particularly valuable in the synthesis of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C16H14BNO2 |
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Molecular Weight |
263.1 g/mol |
IUPAC Name |
(7-cyano-9,9-dimethylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C16H14BNO2/c1-16(2)14-7-10(9-18)3-5-12(14)13-6-4-11(17(19)20)8-15(13)16/h3-8,19-20H,1-2H3 |
InChI Key |
HLWWLLJALLDDFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C#N)(O)O |
Origin of Product |
United States |
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